(2',3'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
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Overview
Description
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and fluorine atoms, as well as a methanol group, can significantly alter the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl followed by the introduction of a methanol group. Common reagents used in the halogenation process include chlorine and fluorine sources, such as chlorine gas and fluorine gas or their respective compounds. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired substitution occurs.
Industrial Production Methods
In an industrial setting, the production of (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions can introduce new functional groups in place of halogens.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated biphenyls with biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, while the methanol group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- (2’,3’-Dichloro-biphenyl-2-yl)-methanol
- (3-Fluoro-biphenyl-2-yl)-methanol
- (2’,3’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol
Uniqueness
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9Cl2FO |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
[2-(2,3-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-1-4-9(13(11)15)8-3-2-6-12(16)10(8)7-17/h1-6,17H,7H2 |
InChI Key |
SBFAFRUKTCJTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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